molecular formula C8H7FINO B6292087 N-(4-Fluoro-2-iodophenyl)acetamide CAS No. 29654-01-1

N-(4-Fluoro-2-iodophenyl)acetamide

Cat. No.: B6292087
CAS No.: 29654-01-1
M. Wt: 279.05 g/mol
InChI Key: JNUNLNLPSBSINT-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-iodophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with fluorine at the para-position (C4) and iodine at the ortho-position (C2). This compound is of interest due to the electronic and steric effects imparted by these substituents. These features may influence its biological activity, crystallinity, and pharmacokinetic properties .

Properties

IUPAC Name

N-(4-fluoro-2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUNLNLPSBSINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-iodophenyl)acetamide typically involves the reaction of 4-fluoro-2-iodoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-Fluoro-2-iodoaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.

    Procedure: The 4-fluoro-2-iodoaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-iodophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, organometallic reagents, and bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-Fluoro-2-iodophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-iodophenyl)acetamide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in various research contexts .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Fluorine vs.
  • Iodine vs. Nitro: The 2-I substituent in the target compound may offer unique halogen bonding capabilities compared to the 2-NO₂ group, which primarily acts as an EWG, enhancing electrophilicity .
  • Para-Substituent Impact : The absence of a para-substituent (e.g., in N-(2-Iodophenyl)acetamide) leads to reduced bioactivity, underscoring the importance of dual substitution patterns .

Structural and Physical Properties

Crystallinity and Molecular Packing
  • Meta-Substitution Effects : Evidence from trichloro-acetamide analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) suggests that substituent position significantly affects crystal lattice parameters. For N-(4-Fluoro-2-iodophenyl)acetamide, the ortho-iodine’s steric bulk may disrupt planar packing, reducing crystallinity compared to analogs with smaller halogens .
Electronic Effects
  • Electron-Withdrawing Groups: The 4-F and 2-I substituents create a polarized aromatic ring, increasing the acetamide’s electrophilicity. This contrasts with N-(4-Methoxy-2-nitrophenyl)acetamide, where the 4-OCH₃ (electron-donating group) moderates the 2-NO₂’s EWG effect .

Pharmacological Potential

  • Anti-Cancer Activity: Phenoxy acetamide derivatives with fluorophenyl groups (e.g., 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide) exhibit notable anti-cancer activity, suggesting that the 4-F in the target compound may similarly enhance cytotoxicity .
  • Enzyme Inhibition: Fluorophenyl acetamides, such as MAO-A/B inhibitors (e.g., N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide), demonstrate that fluorine improves selectivity and binding affinity. The iodine in the target compound may further optimize these interactions via halogen bonding .

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